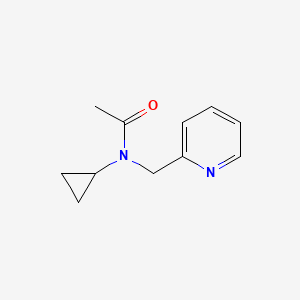
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMA belongs to a class of compounds known as N-substituted amides and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. For example, N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has been found to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell proliferation and survival. N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has been found to have a range of biochemical and physiological effects. For example, N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting that it has anti-inflammatory effects. N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it has potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has several advantages for lab experiments, including its ease of synthesis and its ability to selectively target certain enzymes and signaling pathways. However, N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide also has several limitations, including its relatively low solubility and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential therapeutic applications in diseases such as cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide.
Synthesemethoden
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide can be synthesized using a variety of methods, including the reaction between cyclopropylamine and 2-pyridinecarboxylic acid, followed by the addition of acetic anhydride. Another method involves the reaction between cyclopropylamine and 2-pyridinecarboxaldehyde, followed by the addition of acetic acid. Both methods yield N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has been the subject of several scientific studies due to its potential therapeutic properties. One study found that N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide exhibited significant antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Another study found that N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide had potent anti-inflammatory effects, suggesting that it could be used to treat inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(14)13(11-5-6-11)8-10-4-2-3-7-12-10/h2-4,7,11H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJNLQXEPKBBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide](/img/structure/B7501367.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)

![N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501401.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide](/img/structure/B7501404.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide](/img/structure/B7501412.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7501415.png)

